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Compound of Interest

Compound Name: Entrectinib-d8

Cat. No.: B15135475

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement and laboratory

application of Entrectinib-d8, a deuterated internal standard for the potent tyrosine kinase

inhibitor, Entrectinib. This document outlines suppliers, purchasing details, and detailed

experimental protocols for the use of Entrectinib-d8 in a research setting.

Supplier and Purchasing Information
Entrectinib-d8 is available from several reputable suppliers of research chemicals. The

following table summarizes purchasing information from various vendors. Researchers should

note that prices are subject to change and should be confirmed on the respective supplier's

website.
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Supplier
Catalog
Number

Purity
Available
Quantities

Price (USD)

MedChemExpres

s
HY-12678S1 99.82% 1 mg $240

5 mg $600

10 mg $980

50 mg Quote

100 mg Quote

SmallMolecules.

com
HY-12678S1 Not Specified 1 mg

Price Not

Available

BenchChem Not Specified Not Specified Not Specified

Check

Availability &

Pricing

Mechanism of Action and Signaling Pathways
Entrectinib is a potent and selective inhibitor of the tropomyosin receptor kinases (TRK) TRKA,

TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic

lymphoma kinase (ALK).[1][2] These receptor tyrosine kinases, when constitutively activated

through genetic alterations such as gene fusions, can drive oncogenesis by promoting

uncontrolled cell proliferation and survival.[2][3] Entrectinib functions as an ATP-competitive

inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the

phosphorylation of downstream substrates.[4] This blockade of signaling disrupts key cellular

pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to

the induction of apoptosis and cell cycle arrest in cancer cells harboring these specific genetic

alterations.
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Entrectinib's inhibition of TRK, ROS1, and ALK signaling pathways.

Experimental Protocols
The following protocols provide detailed methodologies for common laboratory experiments

involving Entrectinib-d8.

In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of

Entrectinib in a cancer cell line.

Materials:

Trk-, ROS1-, or ALK-fusion positive cancer cell line (e.g., KM12, HCC78)

Complete growth medium
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Entrectinib-d8 (for use as an internal standard in subsequent analysis if desired, or non-

deuterated Entrectinib for viability testing)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well plates

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of

complete medium and allow them to adhere overnight.

Inhibitor Preparation: Prepare a 2X serial dilution of Entrectinib in complete medium. A

starting range of 10 nM to 10 µM is recommended. Include a vehicle-only control (e.g., 0.1%

DMSO).

Treatment: Remove the media from the cells and add 100 µL of the prepared inhibitor

dilutions to the respective wells.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional

2-4 hours.

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve

the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Normalize the data to the vehicle-treated control wells and plot the results as

percent viability versus the logarithm of the inhibitor concentration. Use a non-linear

regression model to calculate the IC50 value.

Western Blot Analysis for Pathway Inhibition
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This protocol describes how to assess the phosphorylation status of target kinases and their

downstream signaling proteins following Entrectinib treatment.

Materials:

Trk-, ROS1-, or ALK-fusion positive cancer cell line

Entrectinib

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-

phospho-ERK, anti-ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment and Lysis: Plate cells and allow them to reach 70-80% confluency. Treat cells

with varying concentrations of Entrectinib for a specified time (e.g., 2 hours). Wash cells with

ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.
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Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and run according to

the manufacturer's instructions.

Transfer: Transfer the proteins to a PVDF membrane.

Blocking & Incubation: Block the membrane with blocking buffer for 1 hour at room

temperature. Incubate with the primary antibody overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal

using an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH) and the total protein levels to determine the change in phosphorylation.

LC-MS/MS Quantification of Entrectinib
This protocol provides a general method for the quantification of Entrectinib in plasma samples

using Entrectinib-d8 as an internal standard.

Materials:

Human or rat plasma samples

Entrectinib-d8 (internal standard)

Acetonitrile

Formic acid

UPLC-MS/MS system

Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add 50 µL of Entrectinib-d8 internal standard solution (e.g.,

500 ng/mL in methanol).
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Add 250 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Parameters (example):

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: Acetonitrile

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

Ionization Mode: Positive ion electrospray ionization (ESI+)

MRM Transitions:

Entrectinib: m/z 561.3 → 475.1

Entrectinib-d8: m/z 569.3 → 483.1 (Note: exact transition may vary based on deuteration

pattern)

In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Entrectinib in a

mouse xenograft model.

Materials:

Immunocompromised mice (e.g., SCID or athymic nu/nu)

Cancer cell line for xenograft implantation

Entrectinib

Vehicle (e.g., 0.5% methylcellulose with 1% Tween 80)

Calipers for tumor measurement
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Procedure:

Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150

mm³). Randomize mice into treatment and control groups.

Dosing: Administer Entrectinib orally by gavage at the desired dose (e.g., 10-60 mg/kg) and

schedule (e.g., once or twice daily). The control group receives the vehicle.

Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor

volume using the formula: (length × width²)/2. Monitor animal body weight as an indicator of

toxicity.

Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the

control group reach a specified size.

Analysis: Compare tumor growth inhibition between the treated and control groups. At the

end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western

blot).

Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the evaluation of tyrosine kinase

inhibitors like Entrectinib.
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Experimental workflow for tyrosine kinase inhibitor evaluation.
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Logical flow of drug efficacy evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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